Dodecyl propionate

Description

Evolution of Dodecyl Propionate (B1217596) Research Domains

The scientific investigation of dodecyl propionate has progressed from focused studies in animal communication to broader applications in industrial and materials chemistry. A pivotal area of early research was its identification as a mammalian pheromone.

Pheromonal Research: In the early 1990s, significant research identified this compound as a key chemical signal in rodents. dntb.gov.ua It was characterized and identified as an attractant pheromone originating from the preputial gland of rat pups. doc.govt.nznih.gov This compound plays a crucial role in mother-infant interactions, stimulating maternal anogenital licking behavior. oup.com Further studies confirmed that the mother rat's vomeronasal organ is involved in the detection of this specific pup pheromone. nih.gov This line of research established this compound as a well-defined example of a mammalian pheromone involved in regulating innate behavior. The research has also extended to insects, where compounds like 2,10-dimethyldodecyl propanoate and 2,8-dimethyldecyl propanoate, which are structurally related to this compound, have been identified as pheromone components of the female Korean apricot wasp, Eurytoma maslovskii. researchgate.net

Industrial and Applied Chemistry: Beyond chemical ecology, the physical and chemical properties of this compound led to its investigation in various industrial applications. It is recognized and used as a flavor and fragrance agent in the food and cosmetic industries. fao.orgthegoodscentscompany.com Its characteristics as an emollient and its antimicrobial properties have made it a component in personal care products such as creams and lotions. Research has also explored the synthesis of this compound and its derivatives. For instance, dodecyl 2-(N,N-dimethylamino)-propionate (DDAIP) can be prepared through the transesterification of ethyl 2-(N,N-dimethylamino)-propionate. google.comgoogle.comgoogle.com

Interdisciplinary Significance in Modern Chemistry and Applied Sciences

The varied applications and research avenues for this compound underscore its interdisciplinary significance, connecting fields from biology and chemical ecology to materials science and pharmaceutical research.

Chemical Ecology and Neurobiology: The compound remains a subject of interest in chemical ecology for understanding chemical communication in mammals and insects. researchgate.net Studies on its role as a pheromone contribute to the broader understanding of neurobiological mechanisms that govern animal behavior, such as the neural pathways involved in detecting and processing chemosensory information. nih.gov

Food Science and Cosmetics: In the realms of food science and cosmetology, this compound is valued for its sensory and functional properties. As a flavoring agent, it contributes to the aromatic profile of various products. thegoodscentscompany.com In cosmetics, its hydrophobic nature makes it an effective emollient, helping to soften and smooth skin, while its antimicrobial characteristics can serve a preservative function.

Materials Science and Physical Chemistry: The utility of propionates extends into materials science. Research has investigated the synergistic effects of calcium propionate and sodium dodecyl sulphate in the corrosion inhibition of carbon steel, highlighting the potential for propionate compounds in protecting materials. researchgate.net Furthermore, fundamental studies in physical chemistry have examined the temperature-dependent self-association of dodecylammonium propionate, a related salt, in various organic solvents, providing insights into molecular aggregation behavior. acs.org

Pharmaceutical Sciences: In pharmaceutical research, derivatives of this compound are being explored. Dodecyl 2-(N,N-dimethylamino)-propionate (DDAIP), for example, has been studied as a skin penetration enhancer, which is significant for the development of transdermal drug delivery systems. google.comgoogle.com The synthesis of crystalline salt forms of DDAIP aims to improve its stability and handling for potential pharmaceutical formulations. google.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C15H30O2 hmdb.cafao.org |

| Molecular Weight | 242.4 g/mol fao.org |

| CAS Number | 6221-93-8 fao.org |

| Physical Form | Liquid fao.org |

| Odor | Slightly fruity fao.orgchemicalbook.com |

| Solubility in Water | Insoluble fao.org |

| Solubility in Ethanol | Soluble fao.org |

| Boiling Point | 283-284 °C fao.org |

| Specific Gravity (20°C) | 0.860-0.866 fao.org |

| Refractive Index (20°C) | 1.432-1.436 fao.org |

Table 2: Summary of Research Findings for this compound and Related Compounds

| Research Domain | Finding | Organism/System |

|---|---|---|

| Chemical Ecology | Identified as a pup pheromone that attracts the mother. doc.govt.nz | Rat (Rattus norvegicus) |

| Cosmetic Science | Functions as an emollient and antimicrobial agent in personal care products. | In vitro formulations |

| Food Science | Used as a flavoring agent. fao.orgthegoodscentscompany.com | Food products |

| Materials Science | Used with sodium dodecyl sulphate and zinc ions for corrosion inhibition. researchgate.net | Carbon steel |

| Pharmaceutical Science | A derivative, DDAIP, acts as a skin penetration enhancer. google.com | In vitro skin models |

| Insect Pheromones | Related compounds are components of the female sex pheromone. researchgate.net | Korean apricot wasp (Eurytoma maslovskii) |

Structure

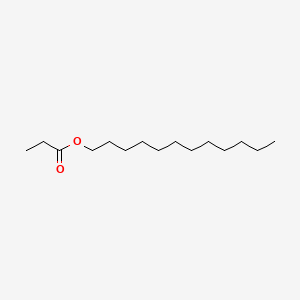

2D Structure

3D Structure

Properties

IUPAC Name |

dodecyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGJPCFYGPKBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064142 | |

| Record name | Lauryl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Slightly fruity light aroma | |

| Record name | Dodecyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | Dodecyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.866 (20°) | |

| Record name | Dodecyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6221-93-8 | |

| Record name | Dodecyl propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6221-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauryl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G537BMD9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Dodecyl Propionate and Analogous Esters

Catalytic Esterification and Transesterification Pathways

Catalytic pathways are fundamental to the industrial production of esters like dodecyl propionate (B1217596). These methods involve the reaction of an alcohol (dodecanol) with a carboxylic acid (propionic acid) or its ester, facilitated by a catalyst. The choice between homogeneous and heterogeneous catalysis, along with the optimization of reaction parameters, is crucial for achieving desired outcomes.

Homogeneous and Heterogeneous Catalysis for Dodecyl Propionate Synthesis

The synthesis of esters can be achieved through both homogeneous and heterogeneous catalysis, each with its own set of advantages and disadvantages. rsc.org

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically a liquid phase. savemyexams.com For esterification, strong mineral acids like sulfuric acid have traditionally been used. lookchem.comgoogle.com While effective, these catalysts present challenges such as corrosion, difficulty in separation from the product, and the generation of acidic waste. google.com To overcome these issues, alternative homogeneous catalysts have been explored. For instance, long-chain alkyl-substituted aryl sulfonic acids have been shown to be effective for producing glycol ether esters, minimizing some of the difficulties associated with traditional acid catalysts. google.com

Heterogeneous Catalysis , in contrast, utilizes catalysts that are in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. savemyexams.comwikipedia.org This approach offers significant advantages, including ease of catalyst separation and reuse, which contributes to more sustainable and cost-effective processes. rsc.org Solid acid catalysts, such as silica-supported cerium (IV) sulfate (B86663), have been used for the synthesis of 1-dodecyl propionate, achieving high yields under specific conditions. lookchem.com The development of 'ideal' catalysts that combine the high activity and selectivity of homogeneous catalysts with the stability and recyclability of heterogeneous catalysts is a major goal in catalysis research. rsc.org

| Catalyst Type | Example | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid, Long-chain alkyl substituted aryl sulfonic acids google.com | High activity and selectivity rsc.org | Difficult to separate, potential for corrosion and waste generation rsc.orggoogle.com |

| Heterogeneous | Silica-supported cerium (IV) sulfate lookchem.com | Easy separation and reuse, stable rsc.org | Can have lower activity and selectivity compared to homogeneous catalysts rsc.org |

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is a critical step in maximizing the yield and selectivity of this compound synthesis. catalysis.blogresearchgate.net Key parameters that influence the outcome of the esterification reaction include temperature, reaction time, the molar ratio of reactants, and catalyst concentration. researchgate.nettechscience.com

Systematic approaches like Response Surface Methodology (RSM) and Design of Experiments (DoE) are often employed to understand the interplay between these variables and identify the optimal conditions. catalysis.blogtandfonline.com For example, in the synthesis of a similar ester, hydrogenated rosin (B192284) dodecyl ester, the yield was optimized by examining different catalysts, catalyst concentrations, reactant ratios, reaction temperatures, and reaction times. techscience.com The optimal conditions were found to be a 1:0.8 molar ratio of rosin to dodecanol (B89629), 1 mol% tetrabutyl titanate catalyst concentration, and a temperature of 210°C for 6 hours, resulting in a 71.8% yield. techscience.com Similarly, for the synthesis of geranyl propionate, RSM was used to determine that temperature and reaction time were the most significant factors affecting the yield. tandfonline.com

The choice of solvent can also play a role, although solvent-free systems are often preferred to increase productivity and reduce waste. researchgate.net The ultimate goal of optimization is to develop a robust and reliable process that can be scaled up for industrial production. researchgate.net

| Parameter | General Impact on Esterification |

| Temperature | Affects reaction rate and equilibrium. Higher temperatures can increase the rate but may also lead to side reactions or catalyst degradation. researchgate.net |

| Reaction Time | Longer times can lead to higher conversion, but an optimal time exists beyond which no significant improvement is observed. techscience.com |

| Molar Ratio of Reactants | Using an excess of one reactant can shift the equilibrium towards the product side, increasing the yield. techscience.com |

| Catalyst Concentration | Higher catalyst loading generally increases the reaction rate, but there is an optimal concentration beyond which the increase is not significant and costs increase. techscience.com |

Enzymatic Synthesis of this compound

Enzymatic synthesis has emerged as a green and highly selective alternative to traditional chemical methods for producing esters. mdpi.com Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions with high efficiency and specificity under mild conditions. scielo.brnih.gov

Lipase-Mediated Esterification and Transesterification

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile biocatalysts that can facilitate the synthesis of esters from a wide range of alcohols and carboxylic acids. scielo.br The reaction can proceed via direct esterification of a carboxylic acid and an alcohol or through transesterification, where an existing ester reacts with an alcohol. scielo.br Lipase-catalyzed reactions offer several advantages over chemical routes, including high regio- and enantioselectivity, milder reaction conditions (lower temperature and pressure), and reduced byproduct formation. nih.gov

The synthesis of various flavor esters, including propionates, has been successfully demonstrated using lipases. scielo.br For instance, studies have shown the enzymatic synthesis of cinnamyl propionate and isobutyl propionate. researchgate.net The choice of lipase (B570770) is crucial, as different lipases exhibit varying activities and selectivities for different substrates. Commercial lipase preparations are often screened to find the most effective one for a specific ester synthesis. scielo.br

Biocatalyst Engineering and Immobilization Strategies for this compound Production

To enhance the industrial applicability of lipases, significant research has focused on biocatalyst engineering and immobilization. mdpi.com Strain engineering, using tools like CRISPR/Cas, allows for the optimization of microbial hosts to produce enzymes with higher yields, improved stability, and desired processing characteristics. biocatalysts.com This can lead to the development of highly customized biocatalysts that are more efficient and cost-effective for large-scale production. codexis.com

Immobilization is a key strategy to improve the stability and reusability of lipases, which is crucial for reducing production costs. mdpi.commdpi.com Lipases can be immobilized on various supports, such as silica (B1680970) gel, magnetic nanoparticles, and polymeric resins. mdpi.comjst.go.jp Immobilization can enhance the enzyme's thermal stability and tolerance to organic solvents. mdpi.com For example, lipase immobilized on hydrophobic magnetic nanoparticles showed enhanced thermal stability compared to the free enzyme. mdpi.com The commercial biocatalyst Novozym 435, which consists of lipase B from Candida antarctica immobilized on a macroporous acrylic resin, is one of the most widely used immobilized lipases in both academic research and industrial applications. rsc.org The immobilization process itself can be optimized to ensure the enzyme retains high activity. mdpi.com

| Immobilization Support | Advantages | Example Application |

| Silica Gel | High surface area, good mechanical strength. jst.go.jp | Synthesis of methyl salicylate. jst.go.jp |

| Magnetic Nanoparticles | Easy separation using a magnetic field, high surface area. mdpi.com | Biodiesel production. mdpi.com |

| Polymeric Resins | Can be tailored for specific properties, robust. rsc.org | Synthesis of various esters (Novozym 435). rsc.org |

Influence of Solvent Systems in Enzymatic Reactions (e.g., Ionic Liquids, Deep Eutectic Solvents)

The reaction medium plays a critical role in the efficiency of enzymatic ester synthesis. While solvent-free systems are often desirable, the use of non-conventional solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) has gained attention for their potential to enhance enzyme performance. researchgate.netresearchgate.net

Ionic Liquids (ILs) are salts that are liquid at low temperatures and are considered "green solvents" due to their low vapor pressure. researchgate.netresearchgate.net They can improve enzyme stability, enhance reaction rates, and improve the recyclability of the enzyme-solvent system. researchgate.net The use of ILs as a reaction medium for lipase-catalyzed reactions has been shown to offer several technological advantages. researchgate.net A patented method describes the synthesis of esters using a specific phosphonium-based ionic liquid as a catalyst, highlighting their potential in esterification reactions. google.com

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than the individual components. mdpi.comosti.gov They are often biodegradable, less toxic, and cheaper than many ILs. researchgate.net DESs have been shown to be suitable media for lipase-catalyzed reactions, in some cases leading to enhanced enzyme stability and activity. researchgate.net The composition of the DES can be tuned to optimize the reaction environment for a specific enzymatic transformation. mdpi.com The application of DES in aqueous two-phase systems (ATPS) is also being explored for the separation and purification of bioactive compounds. mdpi.com

| Solvent System | Key Features | Potential Benefits in Enzymatic Ester Synthesis |

| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, tunable properties. researchgate.netresearchgate.net | Enhanced enzyme stability and activity, improved recyclability. researchgate.net |

| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, low cost, easy preparation. researchgate.netosti.gov | Can improve enzyme performance and provide a favorable microenvironment for the reaction. researchgate.net |

Polymerization Approaches Incorporating this compound Moieties

The incorporation of this compound and analogous long-chain alkyl ester moieties into polymeric structures is a sophisticated strategy to impart specific properties, such as hydrophobicity, plasticization, and controlled solubility. Advanced polymerization techniques, particularly controlled radical polymerization, have enabled the precise synthesis of macromolecules featuring these units. These methods allow for the design of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block and graft copolymers. The dodecyl group, in particular, is leveraged either as a key component of a chain transfer agent to control the polymerization process or as a pendant group within the final polymeric material.

Controlled Radical Polymerization (e.g., RAFT) Utilizing Dodecyl-Functionalized Chain Transfer Agents

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile method that functions across a wide range of monomers and reaction conditions. mdpi.comtcichemicals.com The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thioester compound, which reversibly deactivates propagating polymer chains, suppressing irreversible termination reactions. tcichemicals.com

Dodecyl-functionalized CTAs, which are structurally analogous to this compound, are particularly effective. These agents typically feature a dodecyl group as the stabilizing 'Z-group' in a trithiocarbonate (B1256668) or as the reinitiating 'R-group'. The long alkyl chain influences the solubility and reactivity of the CTA. Compounds such as 2-(dodecylthiocarbonothioylthio)propionic acid and its derivatives are employed to control the polymerization of various monomers, including styrenes, acrylates, and acrylamides. The resulting polymers possess predictable molecular weights and low polydispersity indices (PDI or Mw/Mn). acs.org

For instance, researchers have utilized 2-(dodecylthiocarbonothioylthio)propionic acid (DTPA) and 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) for the controlled polymerization of methyl methacrylate (B99206) (MMA). acs.org These CTAs facilitate the synthesis of poly(methyl methacrylate) with a linear evolution of molecular weight with conversion and narrow molecular weight distributions, characteristic of a living process. acs.org Similarly, dodecyl trithiodimethyl propionic acid (DMPA) has been identified as an effective CTA for the rapid and controlled polymerization of acrylamide. nih.gov Another example includes the use of industrial-grade butyl-2-methyl-2-[(dodecylsulfanylthiocarbonyl)sulfanyl] propionate as a CTA for the controlled polymerization of styrene. acs.org

| Chain Transfer Agent (CTA) | Abbreviation | Monomers Polymerized | Key Research Finding | Reference |

|---|---|---|---|---|

| 2-(Dodecylthiocarbonothioylthio)propionic acid | DTPA | Methyl methacrylate (MMA) | Enables synthesis of PMMA with narrow molecular weight distributions. acs.org | acs.org |

| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | - | Styrene, Acrylates, Acrylamides | Effective RAFT agent for controlling polymerization of a range of common monomers. | |

| 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | CDTPA | Methyl methacrylate (MMA) | Used in photoiniferter systems to achieve chemoselective fragmentation and control over polymer architecture. acs.org | acs.org |

| Dodecyl trithiodimethyl propionic acid | DMPA | Acrylamide | Facilitates rapid RAFT polymerization with high conversion and controlled molecular weight distribution. nih.gov | nih.gov |

| S-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid)trithiocarbonate | DDMAT | α-Lipoic acid, Acrylates | Used to synthesize degradable poly(disulfide) backbones for creating bottlebrush polymers. acs.org | acs.org |

| Butyl-2-methyl-2-[(dodecylsulfanylthiocarbonyl)sulfanyl] propionate | - | Styrene | Successfully used to synthesize polystyrene macroCTA for subsequent single unit monomer insertion. acs.org | acs.org |

Synthesis of Polymeric Materials with this compound-Derived Units

Beyond their role in controlling polymerization, this compound moieties can be directly incorporated into the final polymer structure, yielding materials with unique properties. This is often achieved by using a monomer or a macroinitiator that contains the this compound unit.

A notable example is the synthesis of graft copolymers using paramylon propionate (PaPr). Paramylon, a storage polysaccharide, can be chemically modified to form esters like paramylon propionate. These modified natural polymers can then act as macroinitiators for the ring-opening polymerization of other monomers. Researchers have successfully synthesized paramylon propionate-graft-poly(lactic acid) (PaPr-g-PLA) and paramylon propionate-graft-poly(ε-caprolactone) (PaPr-g-PCL). researchgate.net In this approach, the hydroxyl groups on the paramylon backbone that are not esterified with propionate groups initiate the polymerization of L-lactide or ε-caprolactone, respectively. The resulting copolymers exhibit thermoplasticity and can be processed into self-supporting films, combining the properties of the natural polymer backbone with those of the synthetic polyester (B1180765) grafts. researchgate.net

Another advanced strategy involves using the RAFT polymerization process itself to build a backbone that is later functionalized. For example, the RAFT copolymerization of α-lipoic acid with an acrylate-based inimer, using a dodecyl-functionalized CTA like DDMAT, produces a degradable poly(disulfide) backbone. acs.org This backbone contains initiator sites that can be used for subsequent "grafting-from" polymerization to create complex architectures such as bottlebrush polymers. acs.org While the dodecyl group originates from the CTA, it becomes an integral end-group of the primary polymer chain, influencing its properties.

| Polymer Name | Synthetic Approach | Key Reactants | Resulting Material Properties | Reference |

|---|---|---|---|---|

| Paramylon propionate-graft-poly(lactic acid) | Grafting-from via Ring-Opening Polymerization | Paramylon propionate (PaPr), L-Lactide | Exhibited thermoplasticity; formed self-supporting melt-pressed films. researchgate.net | researchgate.net |

| Paramylon propionate-graft-poly(ε-caprolactone) | Grafting-from via Ring-Opening Polymerization | Paramylon propionate (PaPr), ε-Caprolactone | A novel thermoplastic copolymer combining a natural polymer with a synthetic polyester. researchgate.net | researchgate.net |

| Poly(disulfide) Bottlebrush Polymers | RAFT Polymerization followed by Grafting | DDMAT (CTA), α-Lipoic acid, Acrylate inimer | Degradable backbone derived from the RAFT process, suitable for biomedical applications. acs.org | acs.org |

Mechanistic Investigations and Reaction Dynamics of Dodecyl Propionate

Reaction Mechanism Elucidation in Dodecyl Propionate (B1217596) Formation

The formation of dodecyl propionate typically occurs through the esterification of dodecanol (B89629) with propionic acid or its derivatives. The mechanism of direct amide formation, which shares similarities with esterification, has been studied extensively. These studies suggest that the reaction can proceed through a neutral intermediate pathway involving the dimerization of the carboxylic acid via mutual hydrogen bonding. researchgate.net Computational studies using Density Functional Theory (DFT) have indicated that a zwitterionic intermediate pathway is less likely in non-polar solvents like toluene. researchgate.net The initial step often involves an equilibrium between the free forms of the acid and amine (or alcohol in the case of esterification) and their corresponding salt. researchgate.net For the amidation reaction to proceed efficiently, this equilibrium needs to be shifted towards the free forms, which is facilitated by the dimerization of the acid. researchgate.net

Kinetic studies of the reverse reaction of N-substituted formamide (B127407) deformylase have shown that the enzyme can synthesize N-benzylpropionamide from benzylamine (B48309) and propionate. asm.org This enzymatic synthesis follows an ordered sequential bi-bi mechanism where the acid substrate (propionate) binds to the enzyme first, followed by the amine. asm.org While this is an enzymatic process, it provides insight into the stepwise nature of the reaction.

Self-Assembly and Supramolecular Interactions of this compound Systems

Supramolecular chemistry, which focuses on the interactions between molecules, is key to understanding the behavior of this compound in various systems. supramolecularevans.comnih.gov These interactions, including electrostatic forces, hydrogen bonding, and van der Waals forces, govern the self-assembly of molecules into larger, organized structures. supramolecularevans.comnih.gov

Micellization and Reverse Micelle Formation Studies

This compound is structurally related to surfactants that form micelles and reverse micelles. For instance, dodecylammonium propionate has been shown to form reverse micelles in non-polar solvents like benzene (B151609) and cyclohexane. mdpi.compublish.csiro.auacs.orgacs.org Reverse micelles are nanoscopic water droplets dispersed in a non-polar solvent, stabilized by a layer of surfactant molecules. mdpi.compreprints.org The formation of these structures is a spontaneous self-assembly process. preprints.org The water within these reverse micelles can exhibit significantly different properties compared to bulk water, including higher nucleophilic activity. mdpi.com

The study of similar systems, such as sodium dodecyl sulfate (B86663) (SDS), provides valuable insights. The critical micelle concentration (CMC) is a key parameter that depends on factors like temperature and the presence of electrolytes. acs.orgresearchgate.net The addition of electrolytes generally lowers the CMC of anionic surfactants. mdpi.com

Aggregation Behavior in Non-Polar and Aqueous Media

The aggregation of dodecylammonium propionate in organic solvents is influenced by temperature. acs.org In aqueous solutions, the behavior of related surfactants like SDS is well-documented. The aggregation of SDS leads to the formation of micelles, which can be spherical or cylindrical depending on conditions like salinity. researchgate.net The presence of co-ions, such as acetate (B1210297) and propionate, can influence the micellization of SDS, sometimes leading to an anomalous decrease and then increase in the CMC. acs.org This effect is attributed to the penetration of the micelles by the co-ions. acs.org

Studies on the solubilization of hydrophobic molecules like testosterone (B1683101) propionate in dodecyl-chained surfactant micelles show that the extent of solubilization depends on the surfactant's headgroup. kcl.ac.uk Ionic surfactants generally show a higher capacity for solubilizing less hydrophobic steroids compared to non-ionic or zwitterionic surfactants. kcl.ac.uk

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative data on reaction rates and mechanisms. The hydrolysis of alkyl p-nitrophenyl carbonates has been studied in the presence of dodecylammonium propionate reversed micelles, demonstrating the catalytic effect of these supramolecular structures. mdpi.comacs.org

Kinetic analysis of the enzymatic synthesis of N-benzylpropionamide revealed that the reaction follows an ordered sequential mechanism. asm.org The kinetic parameters for this reaction have been determined, as shown in the table below.

| Substrate | K_m (mM) | V_max (units/mg) | k_cat/K_m (s⁻¹·mM⁻¹) |

| Acetate | 1,210 ± 30 | 10.0 ± 0.2 | 0.008 |

| Propionate | 3,850 ± 100 | 13.6 ± 0.5 | 0.003 |

| Kinetic parameters for the reverse reaction of N-substituted formamide deformylase with different acid substrates. Data from asm.org. |

Kinetic studies on the reactions of triphenylmethyl carbocations with cyanide ions in the presence of SDS micelles have shown that the micelles can inhibit the reaction rate. researchgate.net This inhibitory effect is explained by the electrostatic repulsion between the negatively charged micelle surface and the cyanide nucleophile. researchgate.net

Interaction Profiling with Co-formulated Chemical Species (e.g., Metal Ions, Surfactants)

The interaction of this compound and related compounds with other chemical species is crucial in many formulations.

Interaction with Metal Ions: The presence of metal ions can significantly affect the properties of surfactant solutions. Studies on anionic surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS) have shown that metal ions can bind to the surfactant molecules, influencing their surface activity and CMC. mdpi.com The interaction depends on the charge, size, and coordination ability of the metal ions. mdpi.com For instance, divalent cations strongly interact with anionic surfactants, leading to a decrease in the surfactant's diffusion coefficient. researcher.life The removal of heavy metal ions from wastewater can be influenced by the presence of surfactants; for example, the presence of an anionic surfactant slightly improves the removal efficiency of cobalt(II) and nickel(II) ions but hinders the removal of zinc(II). researchgate.net

Interaction with Surfactants: When mixed with other surfactants, this compound can participate in the formation of mixed micelles. The interaction between different types of surfactants, such as anionic and non-ionic, can lead to synergistic effects. researchgate.net For example, mixing sodium dodecyl sulfate (SDS) with non-ionic surfactants can result in changes to the micellar structure and properties. researchgate.net The interaction of SDS with thermoresponsive polymers has also been studied, showing that the presence of SDS can increase the transition temperature of the polymer and reduce the size of the polymer aggregates. icm.edu.pl

The table below summarizes the effect of adding sodium propionate on the critical micelle concentration (cmc) of sodium dodecyl sulfate (SDS) in aqueous solutions at 25°C, as determined by electrical conductivity measurements.

| Concentration of NaPr (mol/L) | cmc of SDS (mol/L) |

| 0.000 | 0.0083 |

| 0.005 | 0.0076 |

| 0.010 | 0.0071 |

| 0.020 | 0.0066 |

| 0.030 | 0.0065 |

| 0.040 | 0.0066 |

| 0.050 | 0.0068 |

| Effect of sodium propionate (NaPr) on the critical micelle concentration of sodium dodecyl sulfate (SDS). Data from acs.org. |

This data shows an initial decrease in the cmc with increasing sodium propionate concentration, followed by an increase, indicating complex interactions between the co-ion and the surfactant micelles. acs.org

Advanced Analytical Chemistry for Dodecyl Propionate Characterization

High-Resolution Chromatographic Techniques for Compound Analysis

High-resolution chromatographic techniques are indispensable for separating, identifying, and quantifying dodecyl propionate (B1217596) and its potential impurities. wikipedia.orgopenaccessjournals.commdpi.com These methods offer high sensitivity and accuracy, making them suitable for complex matrices. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as a "gold standard" for the identification of volatile and semi-volatile compounds like dodecyl propionate. wikipedia.orgthermofisher.com This powerful technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the analysis of complex mixtures and the determination of trace-level contaminants. thermofisher.com In the context of this compound, GC-MS is instrumental in establishing its purity by separating it from other components and identifying any impurities that may be present from the synthesis process or degradation. nih.govthermofisher.comresearchgate.net

The process begins with the vaporization of the sample and its separation into individual components within a capillary column in the gas chromatograph. thermofisher.com Each component elutes at a specific retention time, which is a characteristic of the compound under the given analytical conditions. thermofisher.com Following separation, the molecules are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint, allowing for confident identification. wikipedia.orgthermofisher.com High-resolution mass spectrometry (HRMS) coupled with GC provides highly accurate mass measurements, which aids in the elemental composition assignment of unknown impurities. thermofisher.com

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Kovats Retention Index (Standard non-polar) | 1672 - 1686 | nih.gov |

This table presents the Kovats retention index for this compound on a standard non-polar GC column, a key parameter for its identification.

Impurity profiling is a critical aspect of pharmaceutical and chemical analysis, and GC-MS is a key tool in this process. thermofisher.comresearchgate.netajrconline.orgijrps.com It allows for the detection, identification, and quantification of unwanted chemicals that could affect the quality and safety of the final product. thermofisher.com

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. wikipedia.orgopenaccessjournals.com While GC-MS is ideal for volatile compounds, HPLC is well-suited for non-volatile or thermally unstable substances. openaccessjournals.com For this compound, HPLC can be employed for both quantitative analysis to determine its concentration in a sample and qualitative analysis to confirm its presence. scielo.br

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. wikipedia.org Since this compound lacks a strong chromophore, detectors like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be utilized for its detection. ecalab.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common mode for separating esters like this compound. scielo.brnih.gov

The validation of an HPLC method is crucial to ensure its accuracy, precision, linearity, and specificity for the intended application. scielo.br This involves a rigorous testing process to demonstrate that the method is reliable for the quantification of this compound. scielo.br

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic behavior or detectability. researchgate.net For a compound like this compound, which lacks strong UV absorbance or fluorescence, derivatization can significantly enhance its detection sensitivity in HPLC. nih.govthermofisher.com

Fluorescence Derivatization for Spectroscopic and Chromatographic Applications

Fluorescence derivatization involves reacting the analyte with a fluorescent labeling reagent to produce a highly fluorescent derivative. nih.govthermofisher.com This strategy is particularly useful for HPLC analysis, as it allows for the use of a highly sensitive fluorescence detector. nih.govresearchgate.net Although this compound itself is an ester, the principle of derivatizing the parent carboxylic acid (propionic acid) before esterification or by hydrolysis of the ester followed by derivatization can be applied.

Several reagents are available for the fluorescent labeling of carboxylic acids. For instance, 9-anthryldiazomethane (B78999) (ADAM) and 1-pyrenyldiazomethane (B12527) (PDAM) react with carboxylic acids to form fluorescent esters. thermofisher.com Another approach involves using reagents like 2-bromoacetyl-6-methoxynaphthalene, which reacts with carboxylic acids to form fluorescent esters detectable at specific excitation and emission wavelengths. nih.gov These methods offer low detection limits, making them suitable for trace analysis. nih.govresearchgate.net

Table 2: Example of Fluorescence Derivatization for Carboxylic Acids

| Reagent | Analyte Type | Detection Principle | Excitation (λex) | Emission (λem) |

| 9-chloromethyl anthracene | Carboxylic Acids | Fluorescence | 365 nm | 410 nm |

| 2-bromoacetyl-6-methoxynaphthalene | Bile Acids (Carboxylic Acids) | Fluorescence | 300 nm | 460 nm |

This table provides examples of fluorescent derivatization reagents that could be adapted for the analysis of propionic acid, the precursor to this compound, thereby indirectly aiding in its characterization pipeline. nih.govnih.gov

Chemical Modification for Improved Mass Spectrometric Ionization

Chemical modification can also be employed to enhance the ionization efficiency of this compound in mass spectrometry. spectroscopyonline.com While electron ionization in GC-MS is generally effective for such compounds, derivatization can be beneficial in certain MS applications, such as electrospray ionization (ESI) used in LC-MS.

For instance, introducing a group that is readily ionizable, such as a quaternary amine, can significantly improve the signal in positive-ion ESI-MS. While direct derivatization of the ester might be challenging, modification of related compounds in a synthetic pathway can be informative. For example, the formation of acid addition salts of a related compound, dodecyl 2-(N,N-dimethylamino)-propionate, has been shown to produce crystalline materials with distinct mass spectrometric behavior. google.comgoogle.com Cross-linking reagents like 3,3'-dithiobis(sulfosuccinimidylpropionate) (B12362739) (DTSSP) can be used to modify molecules with amine groups, which could be a strategy if this compound were to be functionalized with an amine. researchgate.netnih.gov

Spectroscopic Characterization for Structural Confirmation and Molecular Dynamics

Spectroscopic techniques provide invaluable information about the molecular structure and dynamics of this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the ester functional group, specifically the C=O stretching and C-O stretching vibrations. google.comgoogle.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. google.comgoogle.com The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra allow for the unambiguous confirmation of the structure of this compound.

Mass spectrometry, beyond its use in chromatography, provides the molecular weight and fragmentation pattern of the compound. google.comgoogle.com The fragmentation pattern can offer further structural clues, confirming the presence of the dodecyl and propionyl moieties. nih.gov

Table 3: Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Key Observations | Reference |

| Mass Spectrometry | Dodecyl 2-(N,N-dimethylamino)-propionate (DDAIP) | Peaks at m/z 284 and 286, consistent with the molecular weight of approximately 285.47. | google.comgoogle.com |

| Infrared Spectroscopy | Dodecyl 2-(N,N-dimethylamino)-propionate hydrochloride (DDAIP·HCl) | Characteristic peaks observed in the IR spectrum (mineral oil). | google.comgoogle.com |

| ¹H and ¹³C NMR | Dodecyl 2-(N,N-dimethylamino)-propionate hydrochloride (DDAIP·HCl) | Spectra consistent with the structure of DDAIP·HCl. | google.com |

| FTIR | This compound | Spectrum available from capillary cell: neat sample. | nih.gov |

| ¹³C NMR | This compound | Spectrum available. | nih.gov |

This table summarizes key spectroscopic findings for this compound and a structurally related compound, illustrating the utility of these techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, NMR provides precise information about the molecular framework, confirming the connectivity of the propionate and dodecyl groups. libretexts.org

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons in the ethyl group of the propionate moiety and the long alkyl chain of the dodecyl group are expected. The ethyl group's methylene (B1212753) protons (adjacent to the carbonyl) would appear as a quartet, while its terminal methyl protons would be a triplet. The protons on the carbon of the dodecyl chain attached to the ester oxygen (O-CH₂) would also present as a triplet. The numerous methylene groups within the dodecyl chain would create a large, complex signal in the aliphatic region of the spectrum, with the terminal methyl group of the dodecyl chain appearing as a distinct triplet.

The ¹³C NMR spectrum provides complementary information, showing a separate peak for each carbon atom in a unique chemical environment. Key signals include the carbonyl carbon (C=O) of the ester group, which appears significantly downfield (typically 170-185 ppm), and the carbon attached to the ester oxygen (O-CH₂), also in a characteristic region (around 60-65 ppm). libretexts.orgpitt.edu The remaining carbons of the dodecyl and propionate groups would appear in the upfield, aliphatic region of the spectrum.

A detailed assignment of the expected chemical shifts for this compound, based on established values for similar esters and functional groups, is provided in the table below. onepetro.org

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Group | Code | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl | Propionate | C=O | - | ~174 |

| Methylene | Propionate | -CH₂-C=O | ~2.3 (quartet) | ~28 |

| Methyl | Propionate | CH₃-CH₂- | ~1.1 (triplet) | ~9 |

| Methylene | Dodecyl | -O-CH₂- | ~4.0 (triplet) | ~64 |

| Methylene | Dodecyl | -O-CH₂-CH₂- | ~1.6 (multiplet) | ~29 |

| Methylene | Dodecyl | -(CH₂)₉- | ~1.3 (multiplet) | ~22-32 |

| Methyl | Dodecyl | CH₃-(CH₂)₁₁- | ~0.9 (triplet) | ~14 |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other experimental conditions.

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Conformational Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for investigating the functional groups and conformational properties of molecules. researchgate.netcosmeticsandtoiletries.com Raman spectroscopy is particularly useful for studying the conformational isomerism of the long alkyl chain in this compound. researchgate.netmdpi.com

The Raman spectrum of an ester is characterized by several key vibrational modes. researchgate.net For this compound, the most prominent and analytically useful band is the carbonyl (C=O) stretching vibration, typically found around 1740 cm⁻¹. researchgate.netacs.org This band can be used as an internal standard for quantitative analysis. acs.org

Conformational analysis of the dodecyl chain is possible by examining specific regions of the Raman spectrum. The C-C stretching modes and CH₂ twisting and rocking modes are sensitive to the chain's conformation (e.g., stretched all-trans vs. folded gauche conformations). researchgate.netmdpi.com Studies on similar long-chain esters have shown that changes in temperature or physical state (solid vs. liquid) lead to shifts in these bands, reflecting changes in conformational ordering. acs.org For instance, the transition from a more ordered, crystalline state (all-trans) to a disordered, liquid state (containing gauche isomers) can be monitored by analyzing the intensity and shape of these conformationally sensitive bands. researchgate.net This makes Raman spectroscopy an effective method for studying how this compound behaves in different formulation matrices and across various temperatures.

Interactive Data Table: Key Raman Vibrational Modes for this compound Analysis

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Analytical Application |

| Carbonyl Stretch (ν(C=O)) | Ester | ~1740 | Functional group identification, Internal standard acs.org |

| C-H Stretch (ν(C-H)) | Alkyl Chain | 2800-3000 | Structural characterization |

| CH₂ Scissor (δ(CH₂)) | Alkyl Chain | ~1450 | Conformational analysis, Chain length correlation acs.org |

| C-C Stretch | Alkyl Chain | 1050-1150 | Conformational analysis (trans vs. gauche) |

| CH₂ Twist (τ(CH₂)) | Alkyl Chain | ~1300 | Chain length correlation acs.org |

| C-O Stretch (ν(C-O)) | Ester | ~1200 | Functional group identification |

Rheological Assessment of this compound-Containing Formulations

The rheological properties of formulations containing this compound are critical for their performance, stability, and sensory attributes, particularly in applications like cosmetics and lubricants. mdpi.commdpi.com this compound, as an emollient ester, can significantly influence the viscosity and flow behavior of emulsions and anhydrous systems. researchgate.net

Rheological assessment typically involves measuring the formulation's response to applied stress or strain. Key parameters include viscosity, yield stress, and viscoelastic properties (storage modulus G' and loss modulus G''). These are measured using rheometers or viscometers.

Viscosity and Flow Behavior : The viscosity of a formulation is influenced by the concentration and chemical structure of its components. researchgate.net Long-chain esters like this compound can lower the viscosity of thick formulations or act as the oil phase in emulsions. researchgate.netlubrizol.com The flow behavior is often non-Newtonian; for example, many cosmetic creams exhibit shear-thinning (pseudoplastic) behavior, where viscosity decreases as shear rate increases, which is desirable for spreadability. mdpi.com

Viscoelasticity : For semi-solid formulations like creams and gels, oscillatory rheology is used to determine the viscoelastic moduli. The storage modulus (G') represents the elastic (solid-like) component, while the loss modulus (G'') represents the viscous (liquid-like) component. A stable emulsion or gel typically has G' > G'' in the linear viscoelastic region. spectrabase.com The addition of esters can modify these properties, affecting product texture and stability. spectrabase.com

Temperature Dependence : The rheological properties of formulations with esters are often temperature-dependent. spectrabase.com A temperature sweep measurement can reveal how a product will behave during storage at different temperatures or upon application to the skin.

By modifying the concentration of this compound, formulators can tailor the final product's texture, from thin lotions to thick, creamy systems. hmdb.ca

Dynamic Light Scattering (DLS) for Aggregate and Nanoparticle Size Determination

Dynamic Light Scattering (DLS) is a non-invasive analytical technique used to measure the size distribution of sub-micron particles, aggregates, or droplets in a liquid suspension or emulsion. nih.govnih.gov This methodology is highly relevant for characterizing formulations containing this compound, such as nanoemulsions, microemulsions, or nanoparticle suspensions where the ester may constitute part of the dispersed phase or act as a stabilizer. researchgate.net

The DLS technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. nih.gov These fluctuations are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in light intensity, while larger particles move more slowly, resulting in slower fluctuations. nih.govnih.gov

The key parameters obtained from a DLS measurement are:

Hydrodynamic Diameter (Z-average) : This is the intensity-weighted average diameter of the particles in the sample. It represents the size of a hypothetical sphere that diffuses at the same rate as the particle being measured. nih.gov

Polydispersity Index (PDI) : The PDI is a measure of the broadness of the particle size distribution. A PDI value below 0.3 generally indicates a monodisperse or narrowly distributed sample, while values above 0.5 suggest a broad or multimodal distribution. cambridgereactordesign.com

Size Distribution : Advanced algorithms can convert the light scattering data into a particle size distribution, showing the relative intensity, volume, or number of particles at different sizes.

For formulations containing this compound, DLS is crucial for quality control and stability testing. It can detect the formation of aggregates over time or under stress conditions (e.g., temperature changes), which is a primary indicator of emulsion or suspension instability. researchgate.netnih.gov The technique is applicable over a size range from less than a nanometer to several microns. nih.govresearchgate.net

Electrochemical Methods in Applied Chemical Systems (e.g., Corrosion Inhibition)

Electrochemical methods are highly effective for evaluating the performance of corrosion inhibitors. This compound, possessing a polar ester head group and a long, nonpolar alkyl tail, has the structural characteristics of a potential corrosion inhibitor. The mechanism involves the adsorption of the molecule onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. nepjol.infomdpi.com

Studies on similar compounds, such as other long-chain esters and combinations of sodium dodecyl sulfate (B86663) with calcium propionate, have demonstrated significant corrosion inhibition efficiency. nepjol.info The dodecyl chain provides a hydrophobic layer, while the polar propionate group facilitates adsorption onto the metal surface. mdpi.com This adsorption can block both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, classifying it as a mixed-type inhibitor. cambridgereactordesign.com

Advanced electrochemical techniques are used to quantify this inhibition:

Potentiodynamic Polarization (PDP) : This technique involves scanning the potential of the metal sample and measuring the resulting current. The data yields the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. A decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. nepjol.info

Electrochemical Impedance Spectroscopy (EIS) : EIS is a non-destructive technique that provides detailed information about the corrosion mechanism and the properties of the protective film. researchgate.netmdpi.com By applying a small AC potential over a range of frequencies, the impedance of the system is measured. In the resulting Nyquist plot, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor confirm the formation of an adsorbed protective layer on the metal surface. cambridgereactordesign.com

Research on a related compound, 4-ferrocenylbutyl propionate, showed an inhibition efficiency of 96% on mild steel in an acidic medium, as measured by these electrochemical techniques. nepjol.info This highlights the potential of propionate esters in corrosion protection applications.

Environmental Fate, Degradation Pathways, and Ecotoxicological Research on Dodecyl Propionate

Biodegradation Mechanisms of Dodecyl Propionate (B1217596)

The biodegradation of dodecyl propionate is presumed to follow the established pathways for other long-chain alkyl esters. The primary step in its breakdown involves the cleavage of the ester bond, a reaction catalyzed by esterase enzymes present in various microorganisms. This initial hydrolysis yields dodecanol (B89629) (a long-chain alcohol) and propionic acid (a short-chain carboxylic acid). lyellcollection.org The subsequent degradation of these two resulting compounds then proceeds through separate, well-documented metabolic pathways.

Microbial Degradation Pathways in Aerobic and Anaerobic Environments

While specific studies on this compound are limited, the degradation pathways of its constituent parts, dodecanol and propionic acid, are well understood in both aerobic and anaerobic environments.

Aerobic Degradation:

Under aerobic conditions, microorganisms readily metabolize both dodecanol and propionic acid. enviro.wiki

Dodecanol: The degradation of long-chain alcohols like dodecanol is initiated by alcohol dehydrogenases, which oxidize the alcohol to its corresponding aldehyde (dodecanal), and then further to a fatty acid (dodecanoic acid). hibiscuspublisher.com This fatty acid then enters the β-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units. lyellcollection.orgenviro.wiki These acetyl-CoA units can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.

Propionic Acid: Propionic acid is converted to propionyl-CoA, which can then be metabolized through several pathways, most notably the methylcitrate cycle, ultimately leading to pyruvate. europa.eu Pyruvate can then be converted to acetyl-CoA and enter the citric acid cycle.

Anaerobic Degradation:

In the absence of oxygen, the biodegradation of this compound's components also occurs, though often at a slower rate and involving different microbial consortia. enviro.wiki

Dodecanol: The anaerobic degradation of long-chain alcohols can proceed via pathways analogous to β-oxidation, ultimately producing simpler organic acids, carbon dioxide, and methane. lyellcollection.org

Propionic Acid: The anaerobic degradation of propionate is a critical step in methanogenic environments and is often carried out by syntrophic bacteria in conjunction with methanogenic archaea. cabidigitallibrary.orgresearchgate.net Propionate-oxidizing bacteria convert propionate to acetate (B1210297), CO2, and H2. cabidigitallibrary.org These products are then utilized by methanogens to produce methane. This syntrophic relationship is essential as the oxidation of propionate is thermodynamically unfavorable unless the products (especially H2) are kept at very low concentrations. mdpi.com

Identification and Characterization of Biodegradation Metabolites

Direct experimental identification of the biodegradation metabolites of this compound is not widely available in scientific literature. However, based on the predicted degradation pathways, the primary metabolites would be:

Dodecanol: The initial hydrolysis product.

Propionic Acid: The other initial hydrolysis product.

Further degradation would lead to a series of intermediates from the respective metabolic pathways:

From dodecanol degradation: dodecanal, dodecanoic acid, and a series of shorter-chain fatty acids resulting from β-oxidation.

From propionic acid degradation: propionyl-CoA, methylcitrate, and pyruvate.

Ultimately, under aerobic conditions, the final metabolites are carbon dioxide and water. In anaerobic environments, the end products are typically methane, carbon dioxide, and water. lyellcollection.org

Thermodynamic and Kinetic Aspects of Propionate Oxidation in Environmental Systems

The oxidation of propionate is a thermodynamically challenging step in anaerobic digestion. mdpi.com The conversion of propionate to acetate, H2, and CO2 is endergonic under standard conditions, meaning it requires an input of energy to proceed. mdpi.com This reaction only becomes thermodynamically favorable (exergonic) when the partial pressure of hydrogen is extremely low. mdpi.com This highlights the critical role of hydrogen-consuming microorganisms, such as hydrogenotrophic methanogens, in pulling the reaction forward. cabidigitallibrary.org

The kinetics of propionate degradation can be the rate-limiting step in anaerobic digestion processes. researchgate.net Accumulation of propionate is often an indicator of process instability in anaerobic digesters. researchgate.net Factors such as pH, temperature, and the presence of inhibitory substances can significantly affect the kinetics of propionate-oxidizing bacteria. cabidigitallibrary.org

Environmental Persistence and Biotransformation Dynamics

Specific data on the environmental persistence of this compound is scarce. However, information on similar long-chain fatty acid esters suggests that they are generally considered to be readily biodegradable. santos.com The initial biotransformation step is the hydrolysis of the ester bond, which is a common metabolic reaction. lyellcollection.org

The persistence of this compound in the environment will be influenced by several factors:

Bioavailability: Its low water solubility may limit its availability to microorganisms in the aqueous phase. It is more likely to partition to soil and sediment. santos.com

Environmental Conditions: The rate of biodegradation is dependent on factors such as temperature, pH, oxygen availability, and the presence of a suitable microbial community.

Chemical Structure: While the straight dodecyl chain is readily degradable, factors like branching in the alkyl chain (not present in this compound) can decrease the rate of biodegradation. researchgate.net

Ecotoxicological Assessments of this compound and its Environmental Derivatives

Ecotoxicological data specific to this compound is limited. Much of the available information is based on predictions from structure-activity relationships (SARs) and data from related compounds.

Acute and Chronic Aquatic Ecotoxicity Studies

Acute Aquatic Ecotoxicity:

Experimental data on the acute aquatic toxicity of this compound is not consistently reported. However, predictive models and data from regulatory dossiers provide some insights. According to the European Chemicals Agency (ECHA) registration dossier, predicted acute toxicity values for fish (LC50, 96 hours) range, indicating that the substance is considered toxic to aquatic life. santos.com One prediction suggests an LC50 value of 1.428 mg/L for fish. santos.com Another study cited in the dossier places the LC50 value for fish between 5 mg/L and 10 mg/L. santos.com A safety data sheet for this compound states that the product is not considered harmful to aquatic organisms, but this may refer to a specific formulation. ontosight.ai Given the predicted LC50 values, caution is warranted regarding its acute effects on aquatic vertebrates.

There is a lack of available data for the acute toxicity of this compound to aquatic invertebrates (like Daphnia) and algae. epa.gov

Chronic Aquatic Ecotoxicity:

There are no specific experimental studies available on the chronic aquatic ecotoxicity of this compound. For related long-chain alkyl esters, it has been noted that due to their ready biodegradability, the potential for chronic effects may be reduced. epa.gov However, if the substance persists in certain compartments, or if its degradation products have their own toxicity, chronic effects cannot be entirely ruled out without specific testing. For other alkyl esters, toxicity to aquatic invertebrates has been shown to increase with the length of the alkyl chain up to C16. europa.eu

Sediment Ecotoxicity and Bioaccumulation Research

The assessment of a chemical's impact on sediment ecosystems is crucial for a comprehensive environmental risk profile. Research in this area focuses on two key aspects: direct toxicity to sediment-dwelling organisms (sediment ecotoxicity) and the potential for the chemical to accumulate in these organisms (bioaccumulation).

Sediment Ecotoxicity Testing: Sediment ecotoxicity studies expose benthic (sediment-dwelling) organisms to sediment spiked with the test chemical to determine potential adverse effects. These tests are critical because sediments can act as a sink for less soluble organic compounds like this compound. Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are often employed to ensure data reliability and comparability. noack-lab.com Key test organisms are selected to represent different functional roles within the sediment ecosystem. noack-lab.com For instance, the life-cycle toxicity test using the midge Chironomus riparius (OECD 233) assesses impacts on development and reproduction, while the reproduction test with the aquatic oligochaete Lumbriculus variegatus (OECD 225) evaluates effects on worm populations. noack-lab.com These studies measure endpoints such as survival, growth, emergence, and reproduction. noack-lab.com

Bioaccumulation Research: Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. For aquatic environments, this is a critical parameter in assessing the potential for a substance to move up the food chain (biomagnification). Bioaccumulation studies with organisms like the oligochaete worm Lumbriculus variegatus are of growing importance for assessing persistence, bioaccumulation, and toxicity (PBT). noack-lab.com

However, determining the bioaccumulation potential for surface-active compounds can be challenging. Standard estimation methods, such as the OECD 107 Shake Flask test for determining the octanol-water partition coefficient (log Pₒw), may be unsuitable because surfactants tend to accumulate at the interface between the octanol (B41247) and water phases rather than partitioning predictably between them. eosca.eu

While there is an indication of "no bioaccumulation potential" for some commercial products containing propionates, specific, publicly available research detailing the sediment ecotoxicity or measured bioaccumulation factor (BAF) for this compound in benthic organisms is limited. srs-oil.com

Table 1: Standardized Sediment Ecotoxicity and Bioaccumulation Test Methodologies

| Test Guideline | Organism | Test Type | Key Endpoints Measured |

|---|---|---|---|

| OECD 218/219 | Chironomus riparius | Sediment-Water Chironomid Toxicity Test | Larval survival, larval development rate, emergence ratio of midges. |

| OECD 225 | Lumbriculus variegatus | Sediment-Water Lumbriculus Toxicity Test | Total number of worms, biomass, reproductive effects. |

| OECD 233 | Chironomus riparius | Sediment-Water Chironomid Life-Cycle Toxicity Test | Development rate, emergence time and ratio, sex ratio, fecundity, fertility. |

| OECD 235 | Chironomus riparius | Chironomid Acute Toxicity Test | Immobilisation and mortality of larvae after short-term exposure. |

Environmental Impact Assessment Methodologies (e.g., Environmental Impact Quotient)

To quantify and compare the environmental risks of chemical substances, various assessment methodologies have been developed. One such method is the Environmental Impact Quotient (EIQ). cornell.edu

The EIQ is a formula-based model developed by Cornell University to provide a single value representing the potential environmental impact of a pesticide's active ingredient. cornell.edufoodcare.gr It integrates a wide range of toxicological and environmental fate data to generate a composite score. cornell.edu The model is divided into three primary risk components: farm worker risk, consumer risk, and ecological risk. foodcare.gr

The EIQ formula incorporates numerous factors, including:

Toxicity: Acute and chronic toxicity to mammals, as well as toxicity to fish, birds, bees, and beneficial arthropods. foodcare.gr

Environmental Fate: Soil half-life, plant surface half-life, potential for surface loss (runoff), and leaching potential. foodcare.gr

The general formula is complex, assigning different weights to various risk factors. foodcare.gr For example, dermal toxicity is weighted heavily in the farm worker component, while fish toxicity and bee toxicity are key parts of the ecology component. foodcare.gr

From the EIQ value of a specific active ingredient, a "Field Use EIQ" can be calculated. cornell.edu This practical rating considers the concentration of the active ingredient in the formulated product and the application rate, providing a more relevant measure of impact for a specific use pattern. cornell.eduauravant.com This allows for the comparison of different chemical products and pest management strategies to identify options with a lower environmental footprint. auravant.com

While the EIQ system provides a comprehensive framework for assessing many agricultural chemicals, a specific EIQ value for this compound is not listed in publicly available databases from Cornell or related sources. cornell.educornell.edu

Table 2: Components of the Environmental Impact Quotient (EIQ) Formula

| Risk Component | Factors Included |

|---|---|

| Farm Worker Risk | Chronic Toxicity (C), Dermal Toxicity (DT), Plant Surface Half-Life (P) |

| Consumer Risk | Chronic Toxicity (C), Systemicity (SY), Soil Half-Life (S), Plant Surface Half-Life (P), Leaching Potential (L) |

| Ecological Risk | Fish Toxicity (F), Surface Loss Potential (R), Bird Toxicity (D), Soil Half-Life (S), Bee Toxicity (Z), Beneficial Arthropod Toxicity (B), Plant Surface Half-Life (P) |

Remediation Strategies for this compound Contamination

In the event of an environmental release, several strategies can be employed to manage and remediate this compound contamination. These methods range from immediate physical containment and cleanup to advanced chemical and biological degradation techniques.

Containment and Physical Removal: For accidental spills, the immediate priority is to contain the material to prevent further spread, especially into drains or waterways. chemicalbook.com Cleanup procedures involve collecting the spilled chemical using appropriate tools and placing it in suitable, closed containers for disposal. chemicalbook.com For safety, particularly with larger spills, the use of spark-proof tools and explosion-proof equipment is recommended. chemicalbook.com

Chemical and Thermal Disposal: The recommended disposal method for this compound is through high-temperature, controlled incineration at a licensed chemical destruction plant. chemicalbook.com This process should incorporate flue gas scrubbing to neutralize any potentially harmful combustion byproducts. chemicalbook.com This ensures the complete destruction of the organic molecule. Contaminated packaging should be triple-rinsed, with the rinsate collected for proper disposal; the cleaned packaging can then be offered for recycling or reconditioning. chemicalbook.com

In-Place Treatment Technologies: For soil contamination, in-place (in-situ) treatment is a potential option. One such technique is the application of activated carbon. epa.gov Organic wastes, particularly those with high molecular weight and low water solubility, are amenable to treatment with activated carbon, which adsorbs the contaminants onto its surface, immobilizing them and reducing their bioavailability. epa.gov Another potential in-situ strategy is chemical degradation through oxidation, where agents like ozone or hydrogen peroxide are applied to the soil to break down the organic contaminants into less toxic substances. epa.gov

Bioremediation: Biodegradation is a process where microorganisms break down organic substances. While specific studies on the bioremediation of this compound are not widely available, research on other organic compounds shows that microbial degradation can be an effective remediation strategy. nih.gov For some contaminants, the addition of nutrients or specific microbial cultures (bioaugmentation) can enhance the natural degradation process in soil and groundwater. researchgate.net The feasibility of bioremediation for this compound would depend on the presence and activity of microorganisms capable of metabolizing this specific ester.

Table 3: Summary of Remediation Strategies for this compound